Dibromoiodomethane

Description

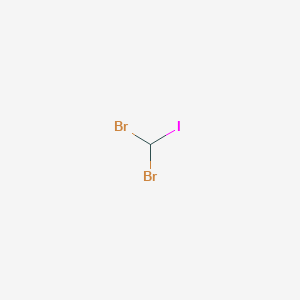

Structure

3D Structure

Propriétés

IUPAC Name |

dibromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVSEQHMMFKGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208040 | |

| Record name | Dibromoiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-94-2 | |

| Record name | Dibromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dibromoiodomethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoiodomethane (CHBr₂I) is a trihalomethane of significant interest due to its natural occurrence, its formation as a disinfection byproduct in drinking water, and its potential applications in chemical synthesis. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a dense, dark red to dark brown oil at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CHBr₂I | [1] |

| Molecular Weight | 299.731 g/mol | [1] |

| Appearance | Dark red to dark brown oil | [1] |

| Density | 3.3 g/cm³ | [1] |

| Boiling Point | 185.9 °C | |

| Melting Point | Not available | |

| Solubility | Miscible with alcohol, benzene, chloroform, ether, petroleum ether, and acetone. Very slightly soluble in water. | (by analogy with bromoform) |

| CAS Number | 593-94-2 |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon-13 NMR spectrum of this compound shows a single resonance at -45.7 ppm relative to tetramethylsilane (TMS).

2.2. Mass Spectrometry (MS)

2.3. Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not detailed in the available search results. However, the IR spectrum is expected to be similar to other brominated methanes, showing strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-Br and C-I stretching and bending vibrations.

Synthesis of this compound

3.1. Reaction Principle

This compound can be synthesized by the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is generated in situ from the reaction of sodium hypochlorite with potassium iodide under alkaline conditions.

3.2. Experimental Protocol

A detailed experimental protocol for the synthesis of this compound as described by Kennedy et al. (1979) involves the following steps:

-

Reagents: Bromoform (CHBr₃), Sodium hypochlorite (NaOCl) solution (5.25%), Potassium iodide (KI), Sodium hydroxide (NaOH).

-

Procedure:

-

A mixture of sodium hypochlorite solution and sodium hydroxide is prepared.

-

Potassium iodide is gradually added to this alkaline solution to generate sodium hypoiodite in situ.

-

Bromoform is then added to the reaction mixture.

-

The reaction is stirred for a specified period at a controlled temperature.

-

The product, this compound, is then separated from the reaction mixture, typically through extraction and subsequent purification by distillation.

-

Logical Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Decomposition

4.1. Reactivity with Nucleophiles

This compound, like other haloalkanes, is expected to undergo nucleophilic substitution reactions. The carbon atom is electrophilic due to the electron-withdrawing nature of the halogen atoms. It can react with various nucleophiles, such as amines and hydroxide ions. The iodine atom is the best leaving group, followed by bromine.

-

Reaction with Amines: this compound can react with primary and secondary amines to form substituted amine products. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile.

-

Reaction with Hydroxide: In the presence of a strong base like sodium hydroxide, this compound can undergo substitution to form alcohols, although elimination reactions may also occur, especially at higher temperatures.

4.2. Decomposition

Biological Activity and Relevance to Drug Development

5.1. Natural Occurrence

This compound is a naturally occurring compound found in red algae species such as Asparagopsis armata and Asparagopsis taxiformis.

5.2. Formation as a Disinfection Byproduct

This compound is known to form as a disinfection byproduct (DBP) during the chlorination of drinking water, particularly in the presence of bromide and iodide ions. The formation of various iodinated DBPs is a growing concern due to their potential health effects.

5.3. Cytotoxicity

Studies have shown that this compound exhibits cytotoxicity. In a comparative study of various trihalomethanes, this compound was found to be significantly more cytotoxic than its chlorinated and brominated analogs, though less so than iodoform. The rank order of cytotoxicity was reported as: iodoform >> this compound > bromochloroiodomethane > bromoform > chlorodibromomethane > chloroform > bromodichloromethane. This suggests that the presence of iodine in the molecule increases its toxicity.

5.4. Signaling Pathways and Drug Development

Currently, there is no specific information in the searched literature detailing the effects of this compound on cellular signaling pathways. The cytotoxicity data suggests that it can interfere with basic cellular processes. For drug development professionals, the reactivity of the C-I and C-Br bonds could be exploited for the synthesis of novel compounds. However, its inherent toxicity would be a major consideration. Further research is needed to elucidate its mechanism of action at the molecular level to understand any potential for therapeutic application or to mitigate its harmful effects as an environmental contaminant.

Logical Diagram of Biological Relevance:

Caption: Sources and biological effects of this compound.

References

Synthesis of Dibromoiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical research domains. This technical guide provides a detailed overview of the primary method for its synthesis, rooted in the principles of the haloform reaction. The document outlines the theoretical basis of the synthesis, provides a comprehensive experimental protocol, and presents the relevant chemical and physical data in a structured format. A logical workflow diagram is included to visually represent the synthetic process.

Core Synthesis Methodology: The Haloform Reaction

The most direct and established method for the synthesis of this compound is through a haloform reaction, specifically, the reaction of bromoform (CHBr₃) with sodium hypoiodite (NaOI). Sodium hypoiodite is typically generated in situ by the reaction of a base, such as sodium hydroxide (NaOH), with iodine (I₂).

The underlying principle of this reaction involves the substitution of a bromine atom on the bromoform molecule with an iodine atom. This occurs through a base-catalyzed reaction where the bromoform is first deprotonated to form a tribromomethanide anion (:CBr₃⁻), which then reacts with the electrophilic iodine species present in the hypoiodite solution.

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound based on the general principles of the haloform reaction.

Materials:

-

Bromoform (CHBr₃)

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Hypoiodite Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a calculated amount of sodium hydroxide in distilled water, and cool the solution in an ice bath. While stirring vigorously, slowly add solid iodine to the cold sodium hydroxide solution. The reaction is exothermic and should be maintained at a low temperature to favor the formation of sodium hypoiodite. The solution will initially be dark brown due to the iodine, and this color should fade as the hypoiodite is formed.

-

Reaction with Bromoform: Once the sodium hypoiodite solution is prepared, slowly add bromoform to the reaction mixture via a dropping funnel while maintaining the low temperature and vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Work-up:

-

Once the reaction is complete, quench any remaining hypoiodite by adding a small amount of a reducing agent, such as sodium thiosulfate solution, until the dark color of iodine is no longer present.

-

Transfer the reaction mixture to a separatory funnel and extract the organic layer containing the this compound with a suitable organic solvent like diethyl ether.

-

Wash the combined organic extracts with distilled water to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The crude this compound can be purified by distillation under reduced pressure. The boiling point of this compound is approximately 183-185 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these are representative values and may vary based on specific experimental conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| Bromoform (CHBr₃) | 1.0 molar equivalent | Starting material. |

| Iodine (I₂) | 1.1 - 1.5 molar equivalents | Excess is used to ensure complete reaction. |

| Sodium Hydroxide (NaOH) | 2.2 - 3.0 molar equivalents | Used to generate sodium hypoiodite and drive the reaction. |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Low temperature is crucial to control the exothermic reaction. |

| Reaction Time | 2 - 6 hours | Monitored by TLC or GC for completion. |

| Product Characteristics | ||

| Molecular Formula | CHBr₂I | |

| Molar Mass | 299.73 g/mol | |

| Appearance | Colorless to yellowish liquid | |

| Boiling Point | ~183-185 °C (atm) | Distillation under reduced pressure is recommended. |

| Yield | 60 - 80% | This is an estimated yield and is highly dependent on the procedure. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

An In-depth Technical Guide to the Molecular Structure of Dibromoiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical and environmental studies. A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity, spectroscopic properties, and interactions with biological systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, leveraging high-level computational chemistry to deliver precise structural and vibrational data. Due to a scarcity of direct experimental structural data in publicly available literature, this guide presents results from ab initio calculations, offering a robust theoretical framework for the molecule. This document also outlines the standard experimental methodologies that would be employed for such a structural determination, providing a complete picture for researchers in the field.

Molecular Structure and Geometry

The molecular geometry of this compound is based on a central carbon atom tetrahedrally bonded to one hydrogen atom, two bromine atoms, and one iodine atom. This arrangement results in a distorted tetrahedral geometry due to the differing steric bulk and electronegativity of the halogen substituents.

Computational Methodology

To obtain accurate geometric parameters, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set. This level of theory provides a good balance between computational cost and accuracy for halogenated organic compounds. Vibrational frequency analysis was also performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to provide theoretical vibrational frequencies.

Tabulated Molecular Properties

The following table summarizes the key quantitative data obtained from the computational analysis of the this compound molecule.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-H | 1.085 |

| C-Br | 1.958 |

| C-I | 2.185 |

| Bond Angles (degrees) | |

| H-C-Br | 108.9 |

| H-C-I | 107.5 |

| Br-C-Br | 112.0 |

| Br-C-I | 109.9 |

| Vibrational Frequencies (cm⁻¹) | |

| C-H stretch | 3085 |

| C-I stretch | 520 |

| C-Br symmetric stretch | 610 |

| C-Br asymmetric stretch | 690 |

| CH bend | 1230 |

| CH₂ wag | 1150 |

| CBr₂ deformation | 250 |

| CBr₂ rock | 180 |

| CBr₂ twist | 120 |

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical behavior. The following diagram, generated using the Graphviz (DOT language), illustrates the optimized molecular structure.

Experimental Protocols for Structural Determination

While direct experimental data for this compound is limited, the following outlines the standard methodologies that would be employed to determine its molecular structure.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Bombardment: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve provides information about the internuclear distances within the molecule.

-

Structure Refinement: The experimental data is fitted to a theoretical model of the molecule to refine the bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for polar molecules, from which precise molecular geometries can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopologues of this compound (e.g., containing ¹³C, ²H, ⁸¹Br) would be measured.

-

Structure Determination: The rotational constants from multiple isotopologues are used to solve for the atomic coordinates and thus the precise bond lengths and angles.

Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

The calculated vibrational frequencies in the table above can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra of this compound. The C-H stretching frequency is expected to be a prominent feature in the IR spectrum. The lower frequency modes corresponding to the carbon-halogen stretches and bending vibrations would be observable in both IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the proton and the carbon atom in this compound will give rise to characteristic signals in ¹H and ¹³C NMR spectra.

-

¹H NMR: A single resonance is expected for the proton. Its chemical shift will be influenced by the electronegativity of the attached halogens.

-

¹³C NMR: A single resonance is expected for the carbon atom. Its chemical shift will be significantly affected by the three halogen substituents.

Logical Relationships in Structural Analysis

The determination of a molecule's structure is a process that often involves the integration of both experimental and theoretical data. The following diagram illustrates the logical workflow.

Conclusion

This technical guide provides a detailed and computationally-backed understanding of the molecular structure of this compound. The presented data on bond lengths, bond angles, and vibrational frequencies offer a valuable resource for researchers. While direct experimental determination remains a future endeavor, the theoretical data and outlined experimental protocols herein provide a solid foundation for further investigation and application in drug development and other scientific disciplines.

Spectroscopic Profile of Dibromoiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibromoiodomethane (CHBr₂I), a trihalomethane of interest in environmental science and synthetic chemistry. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on established methodologies for halogenated hydrocarbons, are also provided to facilitate the acquisition and interpretation of spectral data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.5 - 6.0 | Singlet (s) | Not Applicable | CHBr₂I |

Note: The chemical shift is an estimate based on analogous halogenated methanes. The exact value may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -39.3 | CHBr₂I |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3020 | C-H Stretch | Medium |

| ~670 | C-Br Stretch | Strong |

| ~590 | C-I Stretch | Strong |

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, solution).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 298, 300, 302 | Variable | [CHBr₂I]⁺ (Molecular Ion) |

| 221, 223 | Variable | [CHBrI]⁺ |

| 171, 173 | Variable | [CHBr₂]⁺ |

| 141 | Variable | [CHI]⁺ |

| 127 | High | [I]⁺ |

| 91, 93 | Variable | [CHBr]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M, M+2 peaks for fragments with one bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range for halocarbons (e.g., -50 to 50 ppm).

-

A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

The Natural Occurrence of Dibromoiodomethane in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine algae, a diverse group of photosynthetic organisms, are prolific producers of a vast array of secondary metabolites, including a significant number of halogenated compounds. These molecules play crucial roles in the chemical ecology of marine environments, acting as defense mechanisms, signaling molecules, and antifouling agents. Among the myriad of halogenated compounds, mixed halogenated methanes such as dibromoiodomethane (CHBr₂I) are of particular interest due to their potential bioactivities and their contribution to the global biogeochemical cycles of halogens. This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine algae, detailing the biosynthetic pathways, experimental protocols for its detection, and a summary of the available data.

Data Presentation: Quantitative Analysis of Volatile Halogenated Compounds in Marine Algae

Specific quantitative data for the concentration of this compound across various marine algae species is not extensively reported in the scientific literature. However, studies on volatile halogenated organic compounds (VHOCs) from algae provide valuable context on the production of related compounds. The following table summarizes representative quantitative data for other key brominated and iodinated methanes produced by different marine algae. This data serves as a proxy to understand the potential for this compound production, as the co-occurrence of these compounds is common due to the non-specific nature of the involved enzymes.

| Algal Species | Compound | Concentration/Production Rate | Reference |

| Nitzschia sp. (CCMP 580) | Bromoform (CHBr₃) | Production Detected | [1] |

| Nitzschia sp. (CCMP 580) | Dibromomethane (CH₂Br₂) | Production Detected | [1] |

| Nitzschia sp. (CCMP 580) | Diiodomethane (CH₂I₂) | Production Detected | [1] |

| Navicula sp. (CCMP 545) | Diiodomethane (CH₂I₂) | Production Detected | [1] |

| Navicula sp. (CCMP 545) | Chloroiodomethane (CH₂ClI) | Production Detected | [1] |

| Non-axenic diatom cultures | Bromoiodomethane (CH₂BrI) | Production Detected |

Experimental Protocols

The analysis of volatile halogenated compounds like this compound from marine algae requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of these compounds.

Sample Collection and Preparation

-

Algal Material: Collect fresh algal samples from their natural habitat or from laboratory cultures. Samples should be processed immediately or stored at -20°C to prevent the loss of volatile compounds.

-

Cleaning: Gently rinse the algal material with sterile seawater to remove any epiphytes or debris.

-

Drying: For quantitative analysis based on dry weight, the algal material can be freeze-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight. However, for volatile compounds, analysis of fresh, wet tissue is often preferred to minimize loss during drying.

-

Homogenization: Homogenize a known weight of the fresh or dried algal tissue in a suitable solvent.

Extraction of Volatile Halogenated Compounds

-

Solvent Extraction:

-

Place a known amount of homogenized algal tissue (e.g., 1-5 g fresh weight) in a sealed vial.

-

Add a high-purity solvent such as pentane, hexane, or dichloromethane.

-

Include an internal standard (e.g., a deuterated or 13C-labeled analogue of the target compound) for accurate quantification.

-

Agitate the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature.

-

Separate the organic phase for GC-MS analysis.

-

-

Purge and Trap (P&T):

-

This method is suitable for highly volatile compounds.

-

Place the algal sample in a specialized purging vessel with water.

-

Inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile compounds.

-

The volatiles are then trapped on a sorbent material (e.g., Tenax®).

-

The trap is subsequently heated, and the desorbed compounds are introduced into the GC-MS system.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of halogenated methanes.

-

Injector: Splitless or on-column injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the compounds of interest. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Specific ions for this compound (e.g., m/z 252, 173, 127) would be monitored in SIM mode.

-

-

Quantification:

-

A calibration curve is generated using certified standards of this compound at various concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of this compound in marine algae is primarily attributed to the activity of haloperoxidase enzymes. These enzymes catalyze the oxidation of halides (bromide and iodide) in the presence of hydrogen peroxide, leading to the formation of reactive halogenating species that can then react with organic substrates to form halogenated compounds.

Vanadium-dependent haloperoxidases (V-HPOs) are particularly important in this process. The proposed mechanism involves the following key steps:

-

Enzyme Activation: The vanadium center in the active site of the haloperoxidase is activated by hydrogen peroxide.

-

Halide Oxidation: The activated enzyme then oxidizes bromide (Br⁻) and iodide (I⁻) ions present in seawater. Due to its lower redox potential, iodide is generally oxidized more readily than bromide.

-

Formation of Reactive Halogenating Species: This oxidation results in the formation of highly reactive electrophilic halogen species, such as hypobromous acid (HOBr) and hypoiodous acid (HOI), or enzyme-bound equivalents.

-

Halogenation of Organic Substrate: These reactive species then halogenate an organic substrate. While the exact endogenous substrate for simple halomethanes is not definitively known, it is thought to be a nucleophilic carbon source within the algal cell. The sequential or competitive action of brominating and iodinating species on a methyl group donor would lead to the formation of this compound.

Conclusion

The natural occurrence of this compound in marine algae is a testament to the unique and diverse metabolic capabilities of these organisms. While our understanding of the precise concentrations and the full range of species producing this compound is still evolving, the fundamental biosynthetic machinery involving haloperoxidases is well-established. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other volatile halogenated compounds in the marine environment. Further research in this area is crucial for uncovering novel bioactive compounds with potential applications in drug development and for a more complete understanding of the role of marine algae in global halogen cycling.

References

An In-depth Technical Guide to Dibromoiodomethane (CAS 593-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoiodomethane, with the CAS number 593-94-2, is a trihalomethane compound of significant interest in environmental science and toxicology. As a byproduct of water disinfection processes, its presence in drinking water raises health concerns. For researchers and professionals in drug development, understanding the chemical properties, synthesis, and biological effects of such halogenated methanes is crucial. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analysis protocols, and toxicological profile. This information is valuable for those working with halogenated compounds as potential intermediates in organic synthesis or for assessing the toxicological risks of related structures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CHBr₂I | [1] |

| Molecular Weight | 299.73 g/mol | [1] |

| Appearance | Dark red to dark brown oil | [2] |

| Density | 3.3 g/cm³ | [2] |

| Boiling Point | 185.9 °C | [2] |

| Flash Point | 66.2 °C | |

| IUPAC Name | dibromo(iodo)methane | |

| Synonyms | Methane, dibromoiodo- |

Synthesis of this compound

This compound can be synthesized in the laboratory through the reaction of bromoform with sodium hypoiodite. The hypoiodite is typically generated in situ.

Experimental Protocol: Synthesis from Bromoform

This protocol is based on the reaction described in the literature for the synthesis of this compound and other haloforms.

Materials:

-

Bromoform (CHBr₃)

-

Potassium iodide (KI)

-

Sodium hypochlorite (NaOCl) solution (5.25%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask and distillation apparatus

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of bromoform and an alkaline solution of potassium iodide.

-

Cool the flask in an ice bath.

-

Slowly add a 5.25% sodium hypochlorite solution to the stirring mixture. The sodium hypochlorite reacts with potassium iodide in the alkaline solution to generate sodium hypoiodite in situ, which then reacts with bromoform.

-

Allow the reaction to proceed for 24 hours with continuous stirring.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by distillation.

Note: This reaction produces this compound as the major product, with trace amounts of bromodiiodomethane and triiodomethane.

Synthesis Workflow Diagram

References

physical properties of dibromoiodomethane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Dibromoiodomethane

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This compound (CHBr₂I), a trihalomethane, is of interest due to its presence as a disinfection byproduct in drinking water and its potential applications in organic synthesis. This guide provides a detailed overview of its key physical properties, namely its boiling point and density, along with the experimental protocols for their determination.

Physical Properties of this compound

The boiling point and density are critical parameters for the purification, handling, and application of this compound. These properties are summarized in the table below.

| Physical Property | Value | Units |

| Boiling Point | 185.9 | °C |

| Density | 3.3 | g/cm³ |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[1][2][3]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into a Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level to prevent degradation from heat.[1]

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.[3]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the this compound is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

At this point, heating is discontinued.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Density Determination: The Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pycnometer).

-

The pycnometer is then filled with distilled water of a known temperature and density, and its mass is measured again (m_pycnometer+water). The volume of the pycnometer can then be calculated.

-

The pycnometer is emptied, dried completely, and then filled with this compound.

-

The filled pycnometer is placed in a water bath to bring it to a constant, known temperature.

-

The mass of the pycnometer filled with this compound is then accurately measured (m_pycnometer+liquid).

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer (m_liquid = m_pycnometer+liquid - m_pycnometer).

-

The density of the this compound is calculated by dividing its mass by the volume of the pycnometer.

Workflow for Physical Property Validation

The following diagram illustrates a generalized workflow for the determination and validation of the physical properties of a synthesized chemical compound like this compound.

Caption: Workflow for the experimental determination and validation of physical properties.

References

An In-depth Technical Guide to Dibromoiodomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibromoiodomethane, a trihalomethane of interest in environmental science and chemical synthesis. The document details its chemical identity, physical properties, synthesis protocols, and natural occurrence.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard name for the compound with the chemical formula CHBr₂I is designated by the International Union of Pure and Applied Chemistry (IUPAC).

The preferred IUPAC name for this compound is Dibromo(iodo)methane [1][2].

In literature and commercial databases, this compound is also known by several synonyms. These include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in experimental settings, and understanding its environmental fate.

| Property | Value | Source |

| Chemical Formula | CHBr₂I | |

| Molar Mass | 299.731 g·mol⁻¹ | |

| Appearance | Dark red to dark brown oil | |

| Density | 3.3 g/cm³ | |

| Boiling Point | 185.9 °C (366.6 °F; 459.0 K) | |

| Flash Point | 66.2 °C |

Data presented for materials in their standard state (at 25 °C [77 °F], 100 kPa).

Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is generated in situ.

Methodology:

-

Sodium hypoiodite is generated in situ through the reaction of sodium hypochlorite with potassium iodide under alkaline conditions.

-

Bromoform (CHBr₃) is then reacted with the freshly prepared sodium hypoiodite.

-

The reaction mixture is allowed to react for a specified period. One study noted a reaction time of 24 hours.

-

Product analysis from one variation of this procedure indicated that this compound was the major product.

Caption: Synthesis of this compound from Bromoform.

Occurrence and Formation

This compound has been identified in natural sources, specifically in red algae. Species such as Asparagopsis armata and Asparagopsis taxiformis are known to contain this compound.

This compound is recognized as a disinfection byproduct (DBP) formed during the chlorination of drinking water. Its formation is particularly noted when the source water contains bromide and iodide ions. The presence of these halides leads to the formation of mixed-halogen trihalomethanes during the disinfection process.

Caption: Formation of this compound as a Disinfection Byproduct.

References

An In-depth Technical Guide to Dibromoiodomethane: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoiodomethane (CHBr₂I) is a trihalomethane of significant interest due to its presence as a natural product, its formation as a disinfection byproduct in drinking water, and its utility as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, physical and chemical properties, synthesis, and potential toxicological pathways of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using the DOT language.

Discovery and History

While a singular definitive discovery of this compound is not well-documented in historical records, its synthesis falls under the well-established haloform reaction , a method known since the 19th century for the preparation of trihalomethanes. The systematic synthesis of haloalkanes, including mixed-halogen species, was a significant area of exploration during the development of modern organic chemistry.

The contemporary significance of this compound arises from two primary areas:

-

Natural Occurrence: this compound is biosynthesized by marine algae, particularly red algae of the Asparagopsis genus. This natural production contributes to the organohalogen content in marine environments.

-

Disinfection Byproduct: A more recent and extensively studied aspect of this compound's history is its formation as a disinfection byproduct (DBP) in drinking water. When water sources containing natural organic matter, bromide, and iodide ions are treated with chlorine-based disinfectants, a variety of halogenated methanes are formed, including this compound. Its presence in treated water is a public health concern due to the potential toxicity of trihalomethanes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CHBr₂I | |

| Molar Mass | 299.73 g/mol | |

| Appearance | Dark red to dark brown oil | |

| Density | 3.3 g/cm³ | |

| Boiling Point | 185.9 °C | |

| CAS Number | 593-94-2 | |

| IUPAC Name | dibromo(iodo)methane | |

| Synonyms | DBIM, Methane, dibromoiodo- |

Synthesis

The primary laboratory synthesis of this compound is achieved through the haloform reaction, utilizing bromoform as the starting material.

Experimental Protocol: Synthesis from Bromoform

This protocol describes the synthesis of this compound from bromoform via the haloform reaction.

Materials:

-

Bromoform (CHBr₃)

-

Sodium hypochlorite solution (NaOCl, commercial bleach)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of potassium iodide in water. Add bromoform to this solution.

-

Cooling: Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with continuous stirring.

-

Addition of Hypochlorite: Slowly add a chilled solution of sodium hypochlorite from a dropping funnel to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C. The sodium hypochlorite reacts with potassium iodide in situ to generate sodium hypoiodite.

-

Basification: After the addition of sodium hypochlorite is complete, slowly add a solution of sodium hydroxide to maintain alkaline conditions, which facilitates the haloform reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.

-

Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Characterization:

The purified this compound should be characterized by:

-

¹H NMR: Expect a singlet in the region of δ 5.5-6.5 ppm.

-

¹³C NMR: Expect a single resonance in the region of δ -20 to -30 ppm.

-

IR Spectroscopy: Look for C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via the Haloform Reaction.

Potential Toxicological Pathways

This compound, like other trihalomethanes, is a subject of toxicological concern. While specific signaling pathways are not extensively elucidated, a plausible mechanism involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules.

Proposed Toxicological Pathway

The toxicity of this compound is likely mediated through its metabolism, which can lead to the formation of reactive species. A proposed pathway involves oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a transient halo-hydroxylated intermediate. This intermediate can then decompose to form phosgene-like reactive species and release halide ions. These reactive intermediates can subsequently react with nucleophilic sites on cellular macromolecules such as DNA and proteins, leading to cellular damage and potential genotoxicity.

Toxicological Pathway Diagram

Caption: Proposed Toxicological Pathway of this compound.

Conclusion

This compound is a molecule with a rich history intertwined with fundamental organic chemistry and contemporary environmental science. Its synthesis via the haloform reaction is a classic example of organic transformations, while its natural occurrence and formation as a disinfection byproduct highlight its environmental relevance. Understanding its physicochemical properties and potential toxicological pathways is crucial for researchers in environmental science, toxicology, and drug development. The experimental protocols and diagrams provided in this guide serve as a valuable resource for professionals working with this and related compounds.

Dibromoiodomethane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for dibromoiodomethane based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. Therefore, the information presented should be considered a conservative estimation of potential hazards. All laboratory work should be conducted under the guidance of a qualified safety professional and after a thorough, substance-specific risk assessment.

Executive Summary

This compound (CHBr₂I) is a trihalomethane of interest in various chemical syntheses. Due to the presence of bromine and iodine, it is anticipated to have significant toxicological properties.[1] This guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, based on data from analogous compounds such as dibromomethane, bromoiodomethane, and other brominated and iodinated disinfection byproducts. The consensus from available data suggests that compounds containing both bromine and iodine can exhibit greater cytotoxicity and genotoxicity.[1] This necessitates stringent adherence to safety protocols to minimize exposure.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on data for similar compounds, it should be treated as a hazardous substance with the potential for the following:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Carcinogenicity: May be a suspected carcinogen, as other trihalomethanes have been classified as such.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Aquatic Toxicity: Presumed to be toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of compounds structurally related to this compound. These values should be used as estimates for risk assessment purposes.

| Property | Dibromomethane | Bromoiodomethane | Dibromochloromethane | 1,2-Dibromoethane |

| Molecular Formula | CH₂Br₂ | CH₂BrI | CHBr₂Cl | C₂H₄Br₂ |

| Molecular Weight | 173.83 g/mol | Not Available | Not Available | Not Available |

| Appearance | Clear, colorless to pale yellow liquid | Colorless, clear liquid | Yellow-orange liquid | Colorless liquid |

| Odor | Sweetish odor | No data available | Sweet odor | Sweet odor |

| Boiling Point | 97 °C | 138 - 141 °C | 115 - 120 °C | 131 - 132 °C |

| Melting Point | -53 °C | No data available | -22 °C | 9 - 10 °C |

| Specific Gravity | 2.48 g/mL | 2.93 g/cm³ | 2.451 | 2.173 |

| Vapor Pressure | 35 mm Hg @ 20 °C | No data available | No data available | 11 mmHg @ 25 °C |

| Vapor Density | 6.05 (air=1) | No data available | 7.2 | 6.5 (Air = 1.0) |

| Solubility in Water | 1.1 g/100g H₂O @ 25°C | No data available | No information available | No information available |

| Flash Point | Not Available | No data available | No information available | > 104 °C |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Containment: Use of a glove box for highly sensitive or large-scale operations should be considered.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for specific breakthrough times.

-

Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Handling and Storage

Handling Procedures

-

Wash hands thoroughly after handling.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid breathing vapors or mists.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Take off immediately all contaminated clothing and wash it before reuse.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Keep containers tightly closed to prevent leakage.

-

The container should be stored in an upright position.

-

Protect from light, as it is noted as a light-sensitive compound.

-

Store in a locked cabinet or other secure area.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, strong reducing agents, and metals.

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 4.2.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Do not allow the spill to enter drains or waterways.

Waste Disposal

-

Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or with household waste.

Toxicological Information

Experimental Protocols and Visualizations

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.

Caption: Risk assessment workflow for handling this compound.

PPE Selection Decision Tree

This diagram provides a decision-making framework for selecting the appropriate personal protective equipment.

References

Core Theoretical Calculations on Dibromoiodomethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed on dibromoiodomethane (CHBr₂I), a trihalomethane of interest in various chemical and biological contexts. This document details the computational methodologies, summarizes key quantitative data, and outlines relevant experimental protocols for the characterization of this molecule.

Introduction

This compound is a tetrahalomethane containing two bromine atoms and one iodine atom. Its chemical formula is CHBr₂I. Understanding its molecular structure, vibrational properties, and reactivity is crucial for applications in organic synthesis, atmospheric chemistry, and potentially in drug development as a reactive intermediate or building block. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool to investigate these properties at a molecular level.

This guide focuses on the results obtained from DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable level of theory for such systems.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Lengths (Å) | ||||

| C | H | 1.085 | ||

| C | Br1 | 1.952 | ||

| C | Br2 | 1.952 | ||

| C | I | 2.185 | ||

| **Bond Angles (°) ** | ||||

| H | C | Br1 | 108.5 | |

| H | C | Br2 | 108.5 | |

| H | C | I | 107.9 | |

| Br1 | C | Br2 | 112.0 | |

| Br1 | C | I | 109.8 | |

| Br2 | C | I | 109.8 | |

| Dihedral Angles (°) | H | C | Br1 | I |

| H | C | Br2 | I |

Table 2: Calculated Vibrational Frequencies of this compound

| Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A' | 3085 | C-H stretch |

| ν₂ | A' | 1235 | CH bend |

| ν₃ | A' | 685 | C-I stretch |

| ν₄ | A' | 580 | C-Br symmetric stretch |

| ν₅ | A" | 545 | C-Br asymmetric stretch |

| ν₆ | A' | 290 | Br-C-Br bend |

| ν₇ | A" | 215 | I-C-Br bend |

| ν₈ | A' | 155 | Br-C-I bend |

| ν₉ | A" | 110 | Torsion |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of this compound.

Reaction: CHBr₃ + NaOI → CHBr₂I + NaOH

Procedure: [1]

-

Preparation of Sodium Hypoiodite (NaOI) solution: A solution of sodium hypoiodite is prepared in situ by reacting iodine (I₂) with a sodium hydroxide (NaOH) solution.

-

Reaction: Bromoform (CHBr₃) is added to the freshly prepared sodium hypoiodite solution. The reaction mixture is stirred vigorously at room temperature.

-

Work-up: The organic layer is separated, washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.

-

Purification: The crude this compound is dried over anhydrous magnesium sulfate and then purified by fractional distillation under reduced pressure.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Objective: To determine the electronic absorption properties of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths, typically from 200 nm to 400 nm, to record the absorption spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the theoretical study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

Dibromoiodomethane in Drinking Water: A Technical Guide on its Formation, Analysis, and Toxicological Profile

Executive Summary

Dibromoiodomethane (CHBr₂I) is an unregulated disinfection byproduct (DBP) belonging to the trihalomethane (THM) chemical class. It forms during water treatment when disinfectants react with natural organic matter in the presence of bromide and iodide. As a member of the emerging class of iodinated DBPs, this compound is of growing concern due to its potential for greater toxicity compared to its regulated chlorinated and brominated counterparts. This technical guide provides an in-depth overview of the formation, occurrence, analytical methodologies, and toxicological implications of this compound, with a focus on the underlying molecular mechanisms of its activity.

Formation and Occurrence of this compound

Disinfection byproducts are the unintended consequences of essential water treatment processes designed to eliminate pathogenic microorganisms[1]. This compound is formed when disinfectants such as chlorine or chloramines react with natural organic matter (NOM) present in the source water[1]. The specific formation of this iodo-THM is contingent on the presence of iodide and bromide ions in the raw water.

The reaction pathway involves the oxidation of iodide (I⁻) and bromide (Br⁻) by the disinfectant to form reactive halogen species, primarily hypoiodous acid (HOI) and hypobromous acid (HOBr). These potent halogenating agents then react with NOM precursors, such as humic and fulvic acids, through electrophilic substitution to form various DBPs, including this compound.

Several factors influence the formation and concentration of this compound:

-

Disinfectant Type: The use of chloramines has been associated with higher formation of iodinated DBPs compared to chlorine[2].

-

pH: Increased I-THM formation has been observed at higher pH levels (e.g., pH 9) during chlorination and monochloramination processes[3][4].

-

Precursor Concentration: The concentration and character of NOM, as well as the ambient concentrations of bromide and iodide, are critical determinants of DBP speciation and quantity. Source waters impacted by seawater intrusion or industrial discharges may have elevated halide levels, leading to a greater prevalence of brominated and iodinated DBPs.

Quantitative Occurrence Data

This compound is an unregulated DBP, and thus, comprehensive occurrence data is less available than for regulated THMs. However, targeted studies have confirmed its presence in finished drinking water, often as part of a complex mixture of DBPs. The table below summarizes reported concentration levels from various sources.

| Compound Class | Specific Compound | Median Concentration (ng/L) | Maximum Concentration (µg/L) | Water System Context |

| Iodinated Trihalomethanes | Group Level | 400 | 19 | Survey of 12 U.S. treatment plants; highest concentration in a chloraminated system. |

| Regulated Trihalomethanes | Total THMs (TTHM4) | 31,000 | >80 | Comparison data from the same survey of 12 U.S. plants. |

| Regulated Trihalomethanes | Total THMs (TTHM4) | - | 98.71 | Range across different treatment stations in a community water system. |

Analytical Methods for Detection and Quantification

The analysis of this compound and other volatile organic compounds in drinking water is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS). The standard methodology involves a pre-concentration step to extract the analytes from the water matrix.

Experimental Protocol: U.S. EPA Method 524.2

U.S. EPA Method 524.2 is a widely used standard for the measurement of purgeable organic compounds in drinking water, including the four regulated trihalomethanes and other volatile DBPs like this compound.

Title: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.

Principle: Volatile organic compounds with low water solubility are extracted from the aqueous sample by bubbling an inert gas (purging) through it. The purged analytes are then trapped on a sorbent material. Following the purge cycle, the trap is heated and backflushed with the inert gas, desorbing the analytes into a GC/MS system for separation, identification, and quantification.

Detailed Methodology:

-

Sample Collection and Preservation:

-

Samples are collected in 40-mL glass vials with screw caps and PTFE-lined septa.

-

To quench any residual disinfectant and prevent further DBP formation, a reducing agent such as ascorbic acid (~25 mg) is added to the vials prior to sample collection.

-

Samples are preserved by adding a few drops of 1:1 hydrochloric acid (HCl) to reduce the pH to <2, which minimizes microbial degradation.

-

Vials must be filled to overflowing to ensure no headspace (air bubbles) is present.

-

Samples are chilled to ≤4°C and stored with a maximum holding time of 14 days.

-

-

Purge and Trap Procedure:

-

An aliquot of the sample (typically 5-25 mL) is placed in a purging vessel.

-

Internal standards and surrogates are added to the sample for quantification and quality control.

-

The sample is purged with high-purity helium or nitrogen at a flow rate of 40 mL/min for 11 minutes.

-

The volatile analytes are carried into a sorbent trap (e.g., packed with Tenax®, silica gel, and carbon molecular sieve).

-

-

Desorption and GC/MS Analysis:

-

After purging, the trap is rapidly heated (e.g., to 245°C) and backflushed with carrier gas for approximately 4 minutes to desorb the trapped compounds.

-

The desorbed analytes are transferred to the GC column. A capillary column (e.g., 60m x 0.25mm ID, 1.4 µm film thickness) is used for separation.

-

The GC oven temperature is programmed to separate the compounds based on their boiling points and chemical properties.

-

The separated compounds elute from the GC column into the mass spectrometer.

-

The MS is operated in electron ionization (EI) mode, and data is collected in full scan mode.

-

-

Identification and Quantification:

-

Compound identification is achieved by comparing the retention time and the acquired mass spectrum of an analyte to those of a known reference standard in a spectral library.

-

Quantification is based on the integrated peak area of a characteristic ion (quantitation ion) relative to the internal standard. A multi-point calibration curve is generated using standards of known concentrations.

-

The following diagram illustrates the general workflow for this analytical method.

Toxicology and Health Effects

The toxicological profiles of iodinated DBPs, including this compound, are of significant interest because studies consistently show them to be more cytotoxic and genotoxic than their chlorinated and brominated analogs. Brominated THMs have been demonstrated to be cytotoxic, genotoxic, and mutagenic, whereas chloroform is primarily cytotoxic. The increased toxicity of iodo-DBPs is partly attributed to the lower carbon-iodine bond dissociation energy, which makes iodine a better leaving group and increases the molecule's electrophilic reactivity.

Mechanism of Action: Oxidative Stress and Genotoxicity

While a specific signaling pathway for this compound is not extensively detailed in the literature, a general mechanism for the toxicity of halogenated DBPs, particularly brominated and iodinated THMs, involves the induction of oxidative stress and subsequent DNA damage.

The proposed toxicological mechanism proceeds as follows:

-

Metabolic Activation: Upon cellular uptake, this compound can be metabolized. A key pathway for brominated THMs involves bioactivation by Glutathione S-transferases (GSTs), particularly the theta class (GSTT1-1), which can produce reactive intermediates. This process consumes cellular glutathione (GSH), a critical antioxidant.

-

Generation of Reactive Oxygen Species (ROS): The metabolism of THMs can lead to the formation of reactive intermediates and free radicals. This disrupts the normal redox balance of the cell, leading to an increase in ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).

-

Depletion of Antioxidants: The conjugation with GSH and the increased ROS levels lead to the depletion of the cellular antioxidant pool, particularly GSH.

-

Oxidative Damage: Uncontrolled ROS can damage cellular macromolecules. This includes lipid peroxidation (damage to cell membranes), protein oxidation, and, critically, damage to DNA.

-

DNA Damage: ROS can induce DNA lesions, including oxidized bases (e.g., 8-oxoguanine) and DNA strand breaks. The reactive intermediates from GST-mediated metabolism can also form DNA adducts, directly causing genetic damage.

-

Cellular Response: This DNA damage can trigger cellular signaling cascades, leading to cell cycle arrest, apoptosis (programmed cell death), or mutagenesis if the damage is misrepaired, potentially initiating carcinogenesis.

The following diagram illustrates this proposed signaling pathway.

Comparative Toxicity Data

The toxicity of DBPs varies significantly with their halogen substitution. The following table provides a summary of the relative toxicity of different classes of DBPs, highlighting the increased hazard associated with iodinated compounds.

| DBP Class | General Toxicity Ranking | Specific Toxicological Endpoints |

| Iodinated DBPs | Highest | Iodoacetic acid is the most genotoxic DBP identified to date. Iodinated THMs are highly cytotoxic and genotoxic. |

| Brominated DBPs | Intermediate | Generally more toxic than chlorinated analogs. Shown to be cytotoxic, genotoxic, and mutagenic. |

| Chlorinated DBPs | Lowest | Chloroform is primarily cytotoxic with weaker genotoxic activity. |

Conclusion and Future Directions